2,5-Dihydroxyterephthalohydrazide
Overview
Description
2,5-Dihydroxyterephthalohydrazide is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of two hydroxyl groups and a hydrazide group attached to a terephthalic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxyterephthalohydrazide can be synthesized through the polycondensation of 1,3,5-tris(4-formylphenyl)benzene and this compound under solvothermal conditions . This method involves heating the reactants in a solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (2-8°C) and protected from light and moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxyterephthalohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dihydroxyterephthalohydrazide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,5-Dihydroxyterephthalohydrazide exerts its effects involves interactions with metal ions and other molecular targets. For example, in the construction of fluorescent sensors, the compound forms a covalent organic framework that interacts with copper ions, leading to fluorescence quenching. The addition of amino acids like cysteine and histidine can reverse this quenching, allowing for the detection of these molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethoxyterephthalohydrazide: This compound has ethoxy groups instead of hydroxyl groups, leading to different chemical properties and applications.
2,5-Dihydroxyterephthalic acid:
Uniqueness
2,5-Dihydroxyterephthalohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form covalent organic frameworks and act as a fluorescent sensor highlights its potential in advanced material science and analytical chemistry .
Properties
IUPAC Name |
2,5-dihydroxybenzene-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c9-11-7(15)3-1-5(13)4(2-6(3)14)8(16)12-10/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZASJMFKRPEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)NN)O)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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